Ethyl 2-(1-ethoxyethylideneamino)acetate

Overview

Description

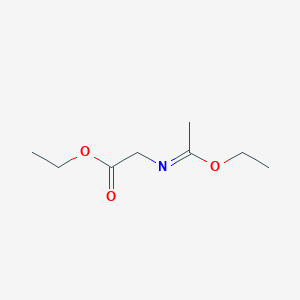

Ethyl 2-(1-ethoxyethylideneamino)acetate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes an ethoxyethylideneamino group attached to an acetate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(1-ethoxyethylideneamino)acetate can be synthesized through the reaction of glycine ethyl ester hydrochloride with ethyl vinyl ether in the presence of a base . The reaction typically involves the following steps:

- Dissolve glycine ethyl ester hydrochloride in an appropriate solvent such as ethanol.

- Add ethyl vinyl ether to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Stir the mixture at room temperature for several hours.

- Purify the product through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-ethoxyethylideneamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: The ethoxyethylideneamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethyl 2-aminoacetates.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-ethoxyethylideneamino)acetate has been investigated for its potential therapeutic properties. Its structure suggests that it may act as an intermediate in the synthesis of bioactive compounds. For instance, the compound has been used in the synthesis of derivatives that exhibit anti-tumor activity and other pharmacological effects.

Case Study : A study highlighted the synthesis of derivatives from this compound, which were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-cancer properties, suggesting potential for further development as anti-cancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and condensation reactions.

Table: Reaction Pathways Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic Substitution | Amino Acid Derivatives | |

| Condensation | Peptide Synthesis | |

| Michael Addition | β-amino Acid Derivatives |

Cosmetic Formulations

Recent research has explored the use of this compound in cosmetic formulations due to its potential as a skin conditioning agent. The compound's ability to enhance skin absorption and its biocompatibility make it a candidate for topical applications.

Case Study : A formulation study demonstrated that incorporating this compound into creams improved the penetration of active ingredients into the skin layers, enhancing their efficacy .

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethoxyethylideneamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Ethyl 2-(1-ethoxyethylideneamino)acetate can be compared with similar compounds such as:

Ethyl 2-aminoacetate: Lacks the ethoxyethylidene group, making it less reactive in certain substitution reactions.

Ethyl 2-(1-methoxyethylideneamino)acetate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

Glycine ethyl ester: A simpler structure without the ethoxyethylidene group, used in different synthetic applications.

The uniqueness of this compound lies in its ethoxyethylideneamino group, which imparts distinct reactivity and properties compared to its analogs .

Biological Activity

Ethyl 2-(1-ethoxyethylideneamino)acetate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound involves the reaction of ethyl acetimidate hydrochloride with glycine methyl ester in the presence of potassium carbonate. The process typically takes place in diethyl ether, where the organic layer containing the desired product is separated and purified. Characterization techniques such as NMR and mass spectrometry confirm the identity and purity of the compound .

Biological Activity

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant properties. In vitro studies demonstrate its ability to mitigate oxidative stress in neuronal cells, protecting against amyloid beta-induced toxicity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In various assays, it has shown activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. This activity is attributed to its ability to disrupt bacterial cell membranes .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, studies have reported an IC50 value indicating moderate cytotoxicity against HCT-116 colorectal cancer cells, highlighting its potential for targeted cancer therapy .

Case Study 1: Neuroprotective Effects

A study conducted on primary cultured cortical neurons demonstrated that treatment with this compound significantly reduced neuronal cell death induced by amyloid beta. The compound restored glutathione levels and enhanced the activity of antioxidant enzymes, showcasing its neuroprotective capabilities .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as a therapeutic agent in treating infections .

Research Findings

Properties

IUPAC Name |

ethyl 2-(1-ethoxyethylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIFILFKDQZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NCC(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304420 | |

| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21164-33-0 | |

| Record name | NSC165675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.